Vasorelaxation via a Non-Bradykinin, Non-NO Pathway: RIY vs. Conventional ACE Inhibitors
RIY (rapakinin) exhibits endothelium-dependent vasorelaxation with an EC₅₀ of 5.1 μM in the mesenteric artery of spontaneously hypertensive rats (SHRs). Critically, this vasorelaxation is NOT mediated through the bradykinin B₂ receptor or nitric oxide (NO) synthase pathway utilized by conventional ACE inhibitors. At 10 μM, RIY-induced vasorelaxation was blocked insignificantly by the bradykinin B₂ antagonist HOE140 and by the NO synthase inhibitor L-NAME, but was significantly blocked by the cyclooxygenase inhibitor indomethacin and the IP receptor antagonist CAY10441 [1]. By contrast, classical ACE inhibitors (e.g., captopril, enalapril) induce vasorelaxation predominantly by elevating endogenous bradykinin levels and downstream NO production [1]. This mechanistic divergence means RIY can produce vasorelaxation in pathological states where the bradykinin-NO axis is compromised.
| Evidence Dimension | Vasorelaxation pathway dependency |
|---|---|
| Target Compound Data | RIY 10 μM vasorelaxation: NOT significantly blocked by HOE140 (bradykinin B₂ antagonist) or L-NAME (NO synthase inhibitor); significantly blocked by indomethacin (COX inhibitor) and CAY10441 (IP receptor antagonist) |
| Comparator Or Baseline | Conventional ACE inhibitors (captopril, enalapril class): vasorelaxation mediated via bradykinin potentiation → B₂ receptor → NO production |
| Quantified Difference | Qualitative mechanistic divergence: RIY uses PGI₂-IP → CCK-CCK₁ pathway; ACE inhibitors use bradykinin → NO pathway |
| Conditions | Mesenteric artery isolated from spontaneously hypertensive rats (SHRs); pharmacological antagonist panel |
Why This Matters
For researchers studying hypertension with endothelial dysfunction or NO resistance, RIY offers a vasorelaxation mechanism that bypasses the compromised bradykinin-NO axis, making it a superior experimental tool over conventional ACE inhibitors.
- [1] Yamada Y, Ohinata K, Lipkowski AW, Yoshikawa M. Rapakinin, an anti-hypertensive peptide derived from rapeseed protein, dilates mesenteric artery of spontaneously hypertensive rats via the prostaglandin IP receptor followed by CCK(1) receptor. Peptides. 2010 May;31(5):909-14. doi: 10.1016/j.peptides.2010.02.013. PMID: 20188776. View Source
